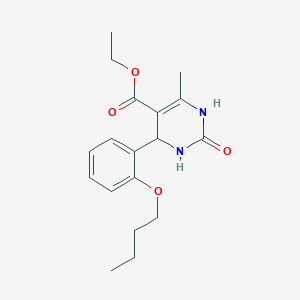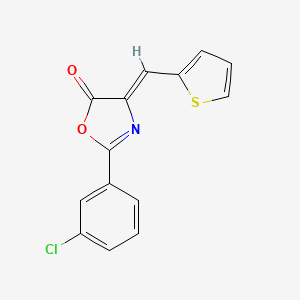![molecular formula C20H24N2O4 B11692087 3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide](/img/structure/B11692087.png)
3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by its unique structure, which includes phenoxy and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-propylphenoxyacetic acid: This can be achieved by reacting 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-propylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 3-phenoxypropanehydrazide: This involves the reaction of 3-phenoxypropanoic acid with hydrazine hydrate.
Final coupling reaction: The 3-phenoxypropanehydrazide is then reacted with 4-propylphenoxyacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide involves its interaction with specific molecular targets. It has been shown to act as a ligand for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), influencing various cellular pathways . This interaction can lead to the modulation of gene expression, affecting processes such as cell proliferation, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid: Shares a similar phenoxy structure but differs in functional groups.
Phenoxyacetic acid derivatives: These compounds have similar phenoxy groups but vary in their side chains and functional groups.
Uniqueness
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide is unique due to its specific combination of phenoxy and hydrazide groups, which confer distinct chemical and biological properties. Its ability to act as a PPARβ/δ ligand sets it apart from other phenoxy derivatives, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide |
InChI |
InChI=1S/C20H24N2O4/c1-2-6-16-9-11-18(12-10-16)26-15-20(24)22-21-19(23)13-14-25-17-7-4-3-5-8-17/h3-5,7-12H,2,6,13-15H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
CJCICYCLAIZUDT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11692008.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11692013.png)
![N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692017.png)


![(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11692039.png)

![2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11692064.png)
![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)
![N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11692075.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692076.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-propenenitrile](/img/structure/B11692082.png)

